molecular formula C24H26N6O3S B12346332 Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate

Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate

Cat. No.: B12346332
M. Wt: 478.6 g/mol
InChI Key: LFMMDOVSETULTR-UHFFFAOYSA-N
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Description

Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7300^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate is a complex organic compound featuring a unique structure that includes an ester group, a benzoate moiety, and a pentaazatricyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:

    Formation of the pentaazatricyclo framework: This step involves the cyclization of appropriate precursors under controlled conditions to form the pentaazatricyclo structure.

    Introduction of the phenyl group: The phenyl group is introduced through a substitution reaction, often using a phenyl halide and a suitable catalyst.

    Attachment of the sulfanyl group: The sulfanyl group is added via a thiolation reaction, typically using a thiol reagent.

    Formation of the acetamido linkage: This involves the reaction of the sulfanyl intermediate with an acetamide derivative.

    Esterification: The final step involves the esterification of the benzoate moiety with ethanol under acidic conditions to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Nitro derivatives, halogenated compounds.

Scientific Research Applications

Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[730

    Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Materials Science: Its unique structure could be exploited in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It could be used as a probe to study biochemical pathways and interactions involving its molecular targets.

Mechanism of Action

The mechanism of action of Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The pentaazatricyclo framework may facilitate binding to these targets, while the phenyl and sulfanyl groups could modulate its activity. The exact pathways and interactions would depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Ethyl benzoate: A simpler ester with a benzoate moiety.

    Phenylacetic acid derivatives: Compounds with a phenyl group and an acetic acid moiety.

    Sulfonamides: Compounds containing a sulfanyl group.

Uniqueness

Ethyl 3-[2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamido]benzoate is unique due to its complex structure, which combines multiple functional groups and a pentaazatricyclo framework. This complexity may confer unique properties and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H26N6O3S

Molecular Weight

478.6 g/mol

IUPAC Name

ethyl 3-[[2-[(11-phenyl-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl)sulfanyl]acetyl]amino]benzoate

InChI

InChI=1S/C24H26N6O3S/c1-2-33-23(32)17-9-6-10-18(13-17)25-21(31)15-34-24-27-26-22-20-14-19(16-7-4-3-5-8-16)28-30(20)12-11-29(22)24/h3-13,19-20,22,26,28H,2,14-15H2,1H3,(H,25,31)

InChI Key

LFMMDOVSETULTR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NNC3N2C=CN4C3CC(N4)C5=CC=CC=C5

Origin of Product

United States

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